molecular formula C12H18ClNS B1447731 4-(Benzylsulfanyl)piperidine hydrochloride CAS No. 1864063-45-5

4-(Benzylsulfanyl)piperidine hydrochloride

Cat. No.: B1447731
CAS No.: 1864063-45-5
M. Wt: 243.8 g/mol
InChI Key: CXAVHDJIURGHHI-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNS and its molecular weight is 243.8 g/mol. The purity is usually 95%.
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Biological Activity

4-(Benzylsulfanyl)piperidine hydrochloride (CAS No.: 1864063-45-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic system. It has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are evident .

Cholinergic Activity

  • Acetylcholinesterase Inhibition : Studies have demonstrated that derivatives of piperidine compounds, including those similar to this compound, exhibit significant AChE inhibitory activity. This property is crucial for enhancing cognitive functions and alleviating memory deficits associated with neurodegenerative diseases .

Dopaminergic Activity

Recent research indicates that compounds with a similar structure may also interact with dopamine receptors, particularly the D4 receptor. These interactions can modulate dopaminergic signaling pathways, which are important in various neurological conditions including Parkinson's disease . For instance, a study reported that certain benzyloxy piperidine derivatives showed selective antagonistic activity towards D4 receptors, suggesting potential therapeutic applications in managing motor symptoms associated with dopamine dysregulation .

Case Studies and Research Findings

  • Inhibition of AChE : A comparative molecular field analysis (CoMFA) study revealed that N-benzylpiperidines exhibit strong correlations between their structural properties and AChE inhibitory activities. This suggests that modifications to the benzyl group could enhance or reduce biological activity .
  • Dopamine Receptor Interaction : In vivo studies involving D4 receptor antagonists derived from piperidine scaffolds demonstrated reductions in abnormal involuntary movement (AIM) scores in animal models of Parkinson's disease. This highlights the potential of these compounds in treating dyskinesias induced by L-DOPA therapy .
  • Neuroprotective Effects : Other studies have indicated that piperidine derivatives can exert neuroprotective effects through modulation of cholinergic and dopaminergic systems, thus offering a multifaceted approach to treating neurodegenerative diseases .

Data Tables

Biological Activity Mechanism References
AChE InhibitionEnhances cholinergic transmission
D4 Receptor AntagonismModulates dopaminergic signaling
Neuroprotective EffectsProtects against neuronal degeneration

Properties

IUPAC Name

4-benzylsulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAVHDJIURGHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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